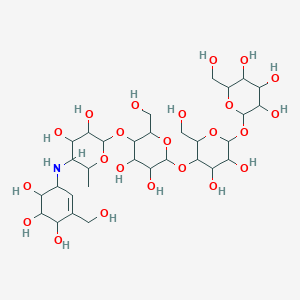
alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity: is a complex carbohydrate derivative. It is a specific impurity associated with acarbose, a medication used to treat type 2 diabetes by inhibiting enzymes that digest carbohydrates, thereby slowing down glucose absorption. This compound is significant in pharmaceutical research and quality control to ensure the purity and efficacy of acarbose.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity involves multiple steps, typically starting with the glycosylation of acarbose. The process includes:
Glycosylation Reaction: Acarbose is reacted with a glucosyl donor under acidic conditions to form the glycoside bond.
Purification: The product is purified using chromatographic techniques to isolate the desired impurity.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. It involves:
Batch Processing: Large reactors are used to carry out the glycosylation reaction.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for constant production and purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the glucose moiety are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, thiols, or amines, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted glucosides.
Scientific Research Applications
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry to ensure the purity of acarbose.
Synthetic Chemistry: Studied for its unique glycosidic bonds and potential in synthesizing other complex carbohydrates.
Biology:
Enzyme Inhibition Studies: Used to study the inhibition of alpha-glucosidase enzymes, providing insights into carbohydrate metabolism.
Medicine:
Pharmaceutical Research: Important in the development and quality control of acarbose, ensuring its safety and efficacy for diabetic patients.
Industry:
Quality Control: Employed in the pharmaceutical industry to monitor the purity of acarbose during production.
Mechanism of Action
The mechanism of action of Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity involves:
Enzyme Inhibition: It inhibits alpha-glucosidase enzymes in the small intestine, slowing down the breakdown of carbohydrates into glucose.
Molecular Targets: The primary targets are the alpha-glucosidase enzymes, which are crucial for carbohydrate digestion.
Pathways Involved: By inhibiting these enzymes, it reduces postprandial blood glucose levels, aiding in the management of type 2 diabetes.
Comparison with Similar Compounds
Acarbose: The parent compound, used as an anti-diabetic medication.
Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Voglibose: A similar compound used in the treatment of diabetes.
Uniqueness:
Structural Complexity: Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity has a unique glycosidic structure that differentiates it from other impurities.
Specificity: It is specifically associated with acarbose, making it a critical marker for the purity of this medication.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Properties
Molecular Formula |
C31H53NO23 |
|---|---|
Molecular Weight |
807.7 g/mol |
IUPAC Name |
2-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)18(41)15(9)38)17(40)22(45)28(49-7)53-26-11(5-35)51-29(24(47)20(26)43)54-27-12(6-36)52-31(25(48)21(27)44)55-30-23(46)19(42)16(39)10(4-34)50-30/h2,7,9-48H,3-6H2,1H3 |
InChI Key |
HAHGUNHNZVGBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















